
(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a fluorenylmethyl group and a pyrrolidine ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of a fluorenylmethyl derivative with a pyrrolidine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced techniques such as chromatography and crystallization for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary based on the desired reaction, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific pathways and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological applications include its use as a ligand in biochemical assays and as a precursor for synthesizing bioactive molecules. Researchers study its interactions with biological targets to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The fluorenylmethyl and pyrrolidine groups are known to contribute to the compound’s activity, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorenylmethyl derivatives and pyrrolidine-based molecules. Examples include:
- (S)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate
- ®-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
What sets (S)-1-((9H-Fluoren-9-yl)methyl) 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate apart is its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H21NO5 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-O-ethyl 1-O-(9H-fluoren-9-ylmethyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H21NO5/c1-2-27-21(25)19-11-12-20(24)23(19)22(26)28-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3/t19-/m0/s1 |
Clé InChI |
SPOXFTFFXPHVFI-IBGZPJMESA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CCOC(=O)C1CCC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)
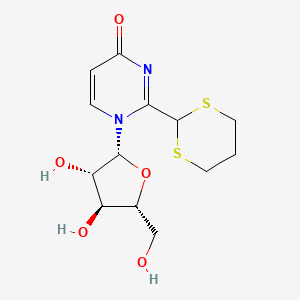
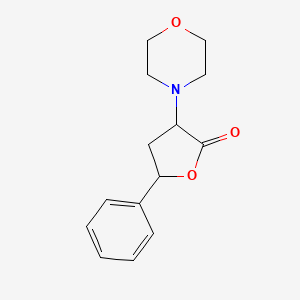
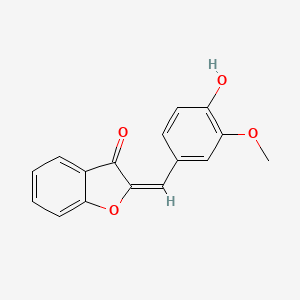

![9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924427.png)
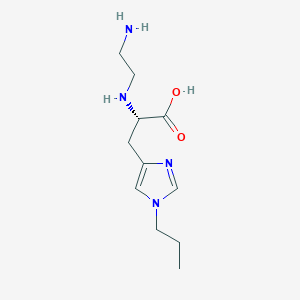
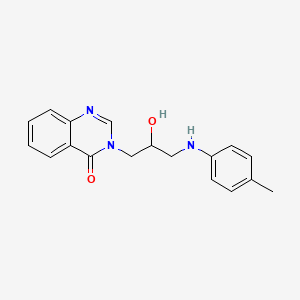

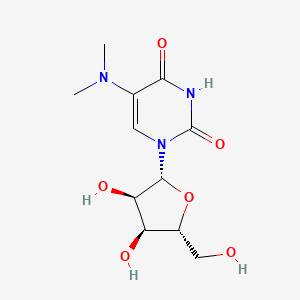

![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)

